molecular formula C22H19N3O3S B2843009 N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-92-4

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2843009
M. Wt: 405.47
InChI Key: UZBGINMKBXIAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has focused on the design and synthesis of derivatives related to the core structure of N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide for anticancer purposes. For instance, derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020). Another study synthesized novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Applications

Novel compounds derived from the core chemical structure have been explored for their anti-inflammatory and analgesic activities. A study reported the synthesis of derivatives that exhibited high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Applications

The compound and its derivatives have also been researched for antimicrobial properties. Some derivatives synthesized from the compound demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, suggesting their potential as new antimicrobial agents (Hossan et al., 2012).

Synthesis of Novel Compounds with Potential Biological Activities

Several studies have focused on the synthesis of novel compounds based on the core structure, exploring their potential biological activities. These include the development of derivatives with potential as ligands for imaging the translocator protein with PET, suggesting applications in diagnostic imaging (Dollé et al., 2008), and the synthesis of dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential applications in chemotherapy (Gangjee et al., 2008).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-8-9-18(28-2)17(10-14)24-19(26)11-25-13-23-20-16(12-29-21(20)22(25)27)15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBGINMKBXIAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.